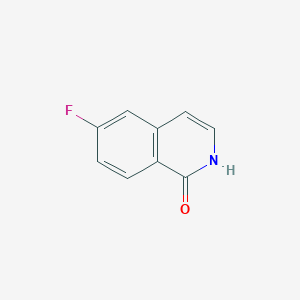

6-fluoroisoquinolin-1(2H)-one

Description

Significance of Fluorine Incorporation in Organic Molecules for Research

The introduction of fluorine into organic molecules is a strategic decision in chemical synthesis, profoundly influencing the molecule's properties. chinesechemsoc.orgtcichemicals.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest covalent single bonds known in organic chemistry. chinesechemsoc.orgnih.gov These fundamental characteristics are leveraged by chemists for various research purposes.

The high electronegativity of fluorine (3.98 on the Pauling scale) polarizes the C-F bond, which can significantly alter the electronic environment of a molecule. tandfonline.comnih.gov This electronic perturbation affects the acidity or basicity (pKa) of nearby functional groups, which can in turn influence reaction mechanisms and chemical reactivity. tandfonline.com The strength of the C-F bond (bond energy ≈ 116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (bond energy ≈ 99 kcal/mol) makes it highly resistant to chemical modification and oxidation. researchgate.net This stability is a key factor in mechanistic studies, as fluorine can be strategically placed to block potential sites of metabolic attack, allowing researchers to better understand metabolic pathways. tandfonline.comresearchgate.net Furthermore, the presence of fluorine can modulate the electronic properties of organometallic complexes used in catalysis, and unexpected C-F bond activations can lead to the discovery of new synthetic strategies. acs.org

In the field of medicinal chemistry, the strategic incorporation of fluorine is a well-established method to enhance the drug-like properties of a molecule. tandfonline.comresearchgate.net It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org

The effects of fluorination on a molecule's pharmacokinetic and pharmacodynamic profiles are multifaceted:

Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically labile site can block oxidation by metabolic enzymes like cytochrome P450, increasing the drug's half-life and bioavailability. tandfonline.comresearchgate.netnih.gov

Lipophilicity and Permeability: Fluorination can alter a molecule's lipophilicity, which affects its solubility, absorption, and ability to permeate cell membranes. tandfonline.comnih.gov While fluoro-arenes are generally more lipophilic, the introduction of groups like trifluoromethyl can sometimes reduce lipophilicity. nih.govnih.gov This modulation helps in optimizing a drug candidate's ability to reach its target. tandfonline.comnih.gov

Binding Affinity: The substitution of hydrogen with fluorine can lead to enhanced binding affinity to target proteins. tandfonline.com This can be due to favorable interactions with the receptor site or by altering the conformation of the molecule to better fit the binding pocket. researchgate.net For example, the presence of a fluorine atom in the C-6 position of some quinolone derivatives was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com

pKa Adjustment: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines. nih.gov This can increase the fraction of the neutral form of a compound at physiological pH, potentially improving its passage through biological membranes. tandfonline.com

The use of the fluorine-18 (B77423) (¹⁸F) isotope is also a critical application in positron emission tomography (PET) imaging, a non-invasive diagnostic tool used to study biochemical transformations and drug pharmacokinetics. chinesechemsoc.orgtandfonline.comnih.gov

Importance of the Isoquinolinone Core in Chemical Science

The isoquinolinone scaffold is a privileged structure in chemistry, recognized for its prevalence in both natural products and synthetic molecules with significant biological activities. nih.govnih.govrsc.org Isoquinolines consist of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structural motif is a cornerstone in the design of new therapeutic agents. nih.govresearchgate.net

Isoquinoline (B145761) alkaloids represent one of the largest and most structurally diverse groups of alkaloids, with about 2500 known examples. wikipedia.org These compounds are primarily found in higher plants, particularly in families such as Papaveraceae (poppy family), Berberidaceae, and Ranunculaceae. wikipedia.orgnih.gov The biosynthetic precursor for many of these natural products is the aromatic amino acid tyrosine. wikipedia.org Prominent examples of isoquinoline alkaloids include morphine, codeine, papaverine, and berberine, which are known for their wide range of medicinal properties. wikipedia.orgnih.gov

The isoquinolinone core is a key structural component in numerous pharmaceuticals and clinical drug candidates. nih.govresearchgate.net Its versatile structure allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. rsc.org Drugs containing the isoquinoline scaffold are used to treat a broad spectrum of diseases, including cancer, infections, nervous system disorders, and cardiovascular diseases. nih.gov For instance, isoquinoline-based analogs of the cancer drug candidate tipifarnib (B1682913) have been developed as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

The inherent biological relevance of the isoquinolinone scaffold has spurred extensive research into its synthetic derivatives. acs.orgsemanticscholar.org These studies have yielded compounds with a wide array of pharmacological activities:

Phosphodiesterase 5 (PDE5) Inhibition: A series of 4-aryl-1-isoquinolinone derivatives have been designed and synthesized as potent and selective inhibitors of PDE5, an enzyme relevant to various physiological processes. acs.org

Anti-inflammatory Activity: Researchers have synthesized novel isoquinoline derivatives and evaluated their anti-inflammatory effects, with some compounds showing activity comparable to standard drugs like indomethacin. nih.gov Fragment-based drug discovery approaches have also been used to develop 5,7-disubstituted isoquinoline inhibitors for treating rheumatoid arthritis. researchoutreach.org

Anticancer Activity: New benz[d,e]isoquinoline-1,3-diones, related to the clinical candidates mitonafide (B1676607) and amonafide, have shown promising antitumor activity in preclinical studies. nih.gov

Antibacterial Properties: Certain tricyclic isoquinoline derivatives have demonstrated antibacterial activity against Gram-positive pathogens such as Staphylococcus aureus. mdpi.com

The synthesis of 6-fluoroisoquinolin-1(2H)-one is part of this broader effort to explore how the combination of the isoquinolinone core and fluorine substitution can lead to novel chemical entities. A study detailing a redox-neutral cobalt(III)-catalyzed C–H activation/annulation reaction for synthesizing isoquinolones reported the preparation of this compound. nih.govacs.org The characterization data from this synthesis provides a concrete foundation for this specific compound.

Rationale for Focusing on this compound

The specific focus on this compound stems from the strategic placement of the fluorine atom and the inherent potential of the isoquinolinone core for further chemical exploration.

Potential for Advanced Functionalization and Derivatization

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of more complex molecules. The presence of the fluorine atom can direct further chemical reactions to other positions on the ring. acs.org The isoquinolinone core itself offers multiple sites for functionalization, allowing for the introduction of various substituents to explore structure-activity relationships. This potential for derivatization is crucial in the process of drug discovery, where fine-tuning a molecule's structure is often necessary to optimize its therapeutic effects. numberanalytics.com

Overview of Research Scope and Methodologies

Research into this compound encompasses a variety of chemical and analytical methodologies. The synthesis of this compound and its derivatives often involves modern catalytic methods, such as transition-metal-catalyzed C-H activation and annulation reactions, which offer high efficiency and regioselectivity. nih.govnih.govdoi.org For instance, a Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been developed using N-chloroamides and vinyl acetate (B1210297) as an acetylene (B1199291) equivalent. acs.org Another approach involves the Suzuki coupling of 2-halobenzonitriles with a vinyl boronate, followed by cyclization. sci-hub.st

Characterization of these compounds relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, is essential for elucidating the precise structure of the synthesized molecules. sci-hub.stnih.gov Mass spectrometry is used to confirm the molecular weight and elemental composition. sci-hub.st When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural information. researchgate.net Theoretical methods, such as Density Functional Theory (DFT) calculations, are also employed to understand the electronic structure and predict the reactivity of these molecules. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCTUCDRIAEXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666709 | |

| Record name | 6-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214045-85-9 | |

| Record name | 6-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 6 Fluoroisoquinolin 1 2h One and Its Derivatives

Mechanistic Investigations of C-F Bond Reactivity

The carbon-fluorine bond is the strongest single bond in organic chemistry, which typically renders fluoroalkanes highly unreactive. However, when attached to an aromatic system, particularly one with electron-withdrawing features, the reactivity profile changes dramatically, opening pathways for reactions such as nucleophilic aromatic substitution.

Pathways for Nucleophilic Substitution of Fluorine

The primary pathway for the substitution of the fluorine atom in 6-fluoroisoquinolin-1(2H)-one is Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com The mechanism proceeds via a two-step addition-elimination sequence.

Addition of the Nucleophile : A nucleophile attacks the electrophilic carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge of this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing isoquinolinone core.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, resulting in the substituted product.

A key feature of the SNAr mechanism is that the first step, the nucleophilic addition and formation of the Meisenheimer complex, is typically the rate-determining step. stackexchange.com This explains the unusual reactivity trend for halogens in SNAr reactions. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged intermediate, thereby lowering the activation energy of the slow addition step. stackexchange.com Consequently, despite the high C-F bond strength, fluoroarenes are often more reactive in SNAr reactions than other haloarenes. masterorganicchemistry.com

| Leaving Group (X) | Relative Rate | Primary Reason for Reactivity |

|---|---|---|

| -F | High | Strong inductive effect stabilizes the Meisenheimer complex, accelerating the rate-determining addition step. stackexchange.comlibretexts.org |

| -Cl | Moderate | Weaker inductive effect compared to fluorine. chemistrysteps.com |

| -Br | Moderate | Similar reactivity to chloroarenes. chemistrysteps.com |

| -I | Low | Weakest inductive effect among halogens. chemistrysteps.com |

Intramolecular Cyclizations and Rearrangements

Derivatives of this compound can be synthesized through intramolecular cyclization reactions where a nucleophilic portion of the molecule displaces a fluorine atom on a precursor. These reactions provide an efficient route to constructing the fluorinated isoquinoline (B145761) and related heterocyclic systems.

| Starting Material | Key Reagent/Condition | Product Type | Mechanism Highlight |

|---|---|---|---|

| o-Cyano-β,β-difluorostyrenes | Organolithium (e.g., n-BuLi) | 3-Fluoroisoquinolines | Intramolecular attack by an in situ generated sp² nitrogen anion onto the C-F bond. nih.gov |

| N-[o-(2,2-difluorovinyl)benzyl]-p-toluenesulfonamide | Base (e.g., NaH, KH) | N-Tosyl-3-fluoro-1,2-dihydroisoquinolines | Intramolecular SNAr-type reaction by the sulfonamide nitrogen. researchgate.net |

| o-Formyl-β,β-difluorostyrenes | NH₂OH·HCl or NH₄OAc | 3-Fluoroisoquinolines | In situ imine formation followed by intramolecular cyclization onto the C-F bond. rsc.org |

Photochemical Reactions and Photoinduced C-C Bond Cleavage for Isoquinolinone Formation

Photochemical methods offer powerful and mild alternatives for the synthesis of complex molecular architectures. A notable strategy for forming isoquinolinone derivatives involves the photoinduced cleavage of a C-C bond in a precursor molecule to generate a highly reactive intermediate, which then participates in a cycloaddition reaction. researchgate.net

Generation of Ortho-Quinoid Ketene (B1206846) Methides

A modern synthetic approach utilizes the photoinduced, catalyst-free, and regio-specific C1–C8 bond cleavage of benzocyclobutenone precursors to generate versatile ortho-quinoid ketene methide intermediates. researchgate.net Upon irradiation with light, typically a 365 nm LED, the strained four-membered ring of the benzocyclobutenone opens, leading to the formation of this highly reactive species. researchgate.net Ortho-quinone methides are valuable intermediates in organic synthesis, known for their participation in various cycloaddition and nucleophilic addition reactions driven by the re-aromatization of the ring system. nih.gov

Aza-[4+2]-Cycloaddition with Imines

Once generated, the ortho-quinoid ketene methide can act as a diene in an aza-[4+2]-cycloaddition (an aza-Diels-Alder reaction) with an imine, which serves as the dienophile. researchgate.net For example, reacting the photochemically generated intermediate with imines such as 3,4-dihydroisoquinolines provides a direct and efficient route to complex polycyclic isoquinolinone derivatives, including various protoberberine alkaloids. researchgate.net This cascade process, involving a photoisomerization followed by a cycloaddition, is a powerful tool for constructing the core structure of many biologically active natural products. researchgate.netnih.gov

Electrophilic and Radical Reactions on the Isoquinolinone Scaffold

The isoquinolinone scaffold is a privileged structure in medicinal chemistry and serves as a versatile template for synthetic modifications. nih.gov Its reactivity towards electrophiles and radicals is governed by the electron distribution within the heterocyclic ring system. The presence of the electron-rich benzene (B151609) ring fused to the pyridinone core allows for a range of functionalization reactions.

Electrophilic Reactions: The isoquinolinone nucleus, particularly the benzene ring portion, is susceptible to electrophilic attack. The position of substitution is directed by the existing substituents on the ring. The lactam functionality in the pyridinone ring acts as a deactivating group, influencing the electron density of the fused benzene ring. However, electrophilic substitution reactions can still proceed under appropriate conditions.

Radical Reactions: The isoquinolinone scaffold can also undergo reactions involving radical intermediates. Radical additions to the heterocyclic system are a valuable method for C-C bond formation. The regiochemistry of radical attack is influenced by the nature of the radical species (nucleophilic or electrophilic) and the electronic properties of the isoquinolinone ring. nih.govlibretexts.org For instance, nucleophilic radicals tend to react at electron-poor positions of the heterocycle, while electrophilic radicals target electron-rich sites. nih.gov The stability of the resulting radical intermediate also plays a crucial role in determining the reaction outcome.

Recent studies have shown that visible-light-driven organophotocatalytic approaches can be used to generate radical intermediates that subsequently react with isoquinoline derivatives to form complex heterocyclic systems. nih.gov For example, the thermal cleavage of initiators like benzoyl peroxide can induce radical addition to substrates, which then undergo cyclization with the isoquinoline moiety. nih.gov

The nature of fluoroalkyl radicals, such as •CF3 and •CF2H, has been studied in the context of their reactions with heterocycles. nih.gov It has been empirically observed and computationally supported that the trifluoromethyl radical (•CF3) behaves as an electrophilic species, whereas the difluoromethyl radical (•CF2H) exhibits nucleophilic character. nih.gov This difference in reactivity dictates the site of addition on a heterocyclic scaffold. For a nucleophilic radical, the reaction is primarily controlled by the interaction between the radical's singly occupied molecular orbital (SOMO) and the heterocycle's lowest unoccupied molecular orbital (LUMO). Conversely, for an electrophilic radical, the interaction with the heterocycle's highest occupied molecular orbital (HOMO) becomes more significant. nih.gov

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity describes the preference for bond making or breaking in one direction over all other possible directions. study.comresearchgate.netyoutube.com In the context of this compound, the fluorine atom at the C6 position introduces a significant electronic effect that influences both the chemo- and regioselectivity of its reactions.

Factors Influencing Regioselectivity in C-H Activation/Annulation

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of heterocyclic compounds like isoquinolinones. mdpi.com The regioselectivity of these reactions is a critical aspect, and several factors can influence the site of C-H bond cleavage and subsequent annulation.

Electronic Effects: The electronic nature of both the substrate and the directing group plays a pivotal role. The fluorine atom at the C6 position of this compound is an electron-withdrawing group, which can influence the electron density of the benzene ring and thereby affect the regioselectivity of C-H activation. In rhodium(III)-catalyzed C-H activation/alkyne annulation reactions for the synthesis of isoquinolones, electron-donating groups on the aromatic ring have been shown to increase the selectivity of insertion. nih.gov Conversely, electron-withdrawing groups may not significantly alter the regioselectivity compared to an unsubstituted phenyl group. nih.gov

Steric Effects: Steric hindrance is another key factor in determining regioselectivity. In Rh(III)-catalyzed syntheses of isoquinolones, when substituents on an unsymmetrical alkyne are electronically similar, the larger group tends to reside further from the metal center in the metallacycle intermediate to minimize unfavorable steric interactions. nih.gov The steric bulk of the ligand on the metal catalyst can also dramatically influence the outcome. For instance, the use of a sterically bulky cyclopentadienyl (B1206354) ligand (Cp* or the even bulkier Cpt) on a rhodium(III) catalyst can significantly enhance the regioselectivity of alkene migratory insertion in the synthesis of dihydroisoquinolones. nih.gov

Directing Groups: The presence and nature of a directing group on the nitrogen atom of the isoquinolinone are crucial for achieving high regioselectivity in C-H activation. The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond, thus favoring its activation over others.

Reaction Conditions: Parameters such as temperature can also be tuned to improve regioselectivity. For example, lowering the reaction temperature in some Rh(III)-catalyzed C-H activations has been observed to increase the ratio of the desired regioisomer. nih.gov

The interplay of these factors is complex, and optimizing them is essential for the selective synthesis of functionalized this compound derivatives.

Table 1: Factors Influencing Regioselectivity in C-H Activation of Isoquinolinone Scaffolds

| Factor | Description | Impact on Regioselectivity |

| Electronic Effects | Electron-donating or withdrawing nature of substituents on the isoquinolinone ring and the coupling partner. | Electron-donating groups on the benzoyl moiety can enhance selectivity in Rh(III)-catalyzed reactions. nih.gov |

| Steric Hindrance | Size of substituents on the reactants and the catalyst's ligands. | Bulky ligands on the metal catalyst (e.g., Cpt vs. Cp*) can dramatically improve regioselectivity by controlling the migratory insertion step. nih.gov |

| Directing Groups | Groups attached to the nitrogen atom that coordinate to the metal catalyst. | Essential for directing the catalyst to a specific C-H bond, thereby controlling the site of functionalization. |

| Reaction Temperature | The temperature at which the reaction is conducted. | Lowering the temperature can lead to an increase in the regioselective formation of the desired product. nih.gov |

Stereochemical Control in Asymmetric Syntheses

Achieving stereochemical control is a central challenge in the synthesis of chiral molecules. For derivatives of this compound that contain stereocenters, asymmetric synthesis methodologies are employed to produce a single enantiomer or diastereomer preferentially.

The stereochemical outcome of a reaction is often determined by the specific reagents and catalysts used. In the context of synthesizing complex molecules containing piperidine (B6355638) rings (which are structurally related to the hydrogenated form of the pyridinone ring in isoquinolinone), diastereoselective intramolecular amidomercuration has been utilized. nih.gov In such reactions, the stereochemistry can be controlled by a chiral auxiliary or by the inherent chirality of the starting material.

For instance, in the asymmetric synthesis of (+)-iso-6-cassine, a piperidine alkaloid, the stereochemical course of the key intramolecular amidomercuration step was found to be predominantly controlled by the nature of the N-acyl protecting group, rather than by a nearby chiral center in the molecule. nih.gov An N-trichloroacetyl group, for example, can direct the cyclization to favor the formation of a specific diastereomer with high selectivity (>20:1). nih.gov

While specific examples of asymmetric syntheses focusing on this compound are not extensively detailed in the provided context, the principles of stereochemical control observed in the synthesis of related heterocyclic systems are applicable. The use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions are key strategies. For example, an enantioselective Overman rearrangement, catalyzed by a chiral palladium complex, has been used to install a key stereocenter in the synthesis of chiral piperidine precursors. nih.gov

The development of asymmetric syntheses for this compound derivatives would likely involve similar strategies, where the careful choice of reaction conditions and chiral influences would be paramount to controlling the three-dimensional arrangement of atoms in the final products.

Table 2: Strategies for Stereochemical Control in the Synthesis of Heterocycles

| Strategy | Description | Example Application |

| Chiral Auxiliaries | A chiral moiety is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. It is removed in a subsequent step. | Used in the diastereoselective Pomeranz–Fritsch–Bobbitt synthesis of salsolidine. researchgate.net |

| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | A chiral cobalt oxazoline (B21484) palladacycle (COP-Cl) has been used to catalyze enantioselective Overman rearrangements. nih.gov |

| Substrate Control | An existing stereocenter in the starting material influences the creation of a new stereocenter. | The stereochemistry of an allylic protecting group can influence the diastereoselectivity of subsequent reactions. |

| Protecting Group Control | The nature of a protecting group can dictate the stereochemical outcome of a reaction. | An N-trichloroacetyl group can strongly direct the diastereoselectivity of an intramolecular amidomercuration reaction. nih.gov |

Computational Chemistry and Theoretical Studies of 6 Fluoroisoquinolin 1 2h One

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and properties of molecules.

Computational Studies on Reaction Selectivity and Mechanism

Computational chemistry is instrumental in unraveling the intricacies of chemical reactions, including their selectivity and underlying mechanisms.

The identification and characterization of transition state structures are fundamental to understanding reaction kinetics and pathways. For related compounds, computational methods have been used to model the energetic profiles of reactions, helping to validate proposed mechanisms. This type of analysis for reactions involving 6-fluoroisoquinolin-1(2H)-one would be highly valuable but is currently unavailable in the scientific literature.

Many chemical reactions can yield multiple products. Computational models are often used to explain and predict the observed regioselectivity and enantioselectivity by comparing the activation energies of different reaction pathways. While such studies have been performed for similar heterocyclic systems, the factors governing the selectivity in reactions of this compound have not been computationally explored.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules over time, which is essential for understanding their interactions and conformational preferences. These techniques can simulate the movement of atoms and molecules, providing insights into processes like protein-ligand binding or conformational changes in solution. For this compound, such simulations could predict its behavior in different environments, but no specific studies have been published.

Prediction of Spectroscopic Properties for Characterization

Computational methods are powerful tools for predicting spectroscopic data, which aids in the characterization of newly synthesized compounds. Techniques such as Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, while calculations of vibrational frequencies can help in the assignment of peaks in infrared (IR) and Raman spectra. Although these methods are well-established, their application for the spectroscopic characterization of this compound has not been documented.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

No specific literature is available on the computational structure-activity relationship (SAR) studies of this compound.

Theoretical Evaluation of Exocyclic Double Bond Reactivity

There is no available research that specifically evaluates the exocyclic double bond reactivity of this compound through theoretical or computational methods.

Advanced Applications and Research Directions

Development of New Synthetic Methodologies

The synthesis of fluorinated heterocyclic compounds like 6-fluoroisoquinolin-1(2H)-one is continuously evolving, with a strong emphasis on sustainability, efficiency, and the avoidance of harsh reagents.

In response to the need for more environmentally benign chemical processes, green chemistry principles are being integrated into the synthesis of isoquinolinone frameworks. nih.gov These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials. nih.gov Key strategies include the use of microwave irradiation to accelerate reactions, the application of benign solvents like water or polyethylene (B3416737) glycol (PEG-400), and the development of recyclable catalytic systems. nih.govrsc.org For instance, methods using magnetically recoverable Fe3O4 nanoparticles as catalysts in water have been reported for synthesizing related heterocyclic systems, offering high yields and easy catalyst separation. rsc.org Another green tactic is the use of ultrasound energy, which can lead to higher yields, shorter reaction times, and milder reaction conditions, often with minimal or no solvent. nih.gov These sustainable methodologies provide a pathway to more eco-friendly production of fluorinated isoquinolinones. rsc.org

Table 1: Comparison of Green Synthesis Methodologies for Isoquinolinone Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating. | Shorter reaction times, higher yields, improved product purity. nih.gov |

| Ultrasonic Irradiation | Employs ultrasound energy to drive reactions. | Milder conditions, reduced energy consumption, can be performed in water. nih.govrsc.org |

| Recyclable Catalysts | Uses catalysts like magnetic nanoparticles (Fe3O4) or homogeneous ruthenium catalysts in PEG-400. | Catalyst can be easily recovered and reused, reducing waste and cost. nih.govrsc.org |

| Benign Solvents | Replaces toxic organic solvents with environmentally friendly alternatives like water or PEG-400. | Reduced environmental impact and improved safety. rsc.org |

| Solvent-Free Reactions | Conducts reactions without a solvent, often using catalysts like KF/Clinoptilolite nanoparticles. | Minimizes solvent waste, increases reaction efficiency. nih.gov |

Traditional synthesis of heterocyclic compounds often relies on transition-metal catalysts, which can be costly and leave toxic residues. researchgate.net Consequently, there is a significant drive towards metal-free and organocatalytic methods for constructing the isoquinolin-1(2H)-one core. nih.gov Metal-free approaches include reactions promoted by iodine or those using hypervalent iodine reagents like Phenyliodine diacetate (PIDA), which can facilitate the rapid synthesis of N-heterocycles through C–H/N–H functionalization under mild conditions. rsc.orgresearchgate.net

Organocatalysis, which uses small organic molecules as catalysts, represents another powerful metal-free strategy. Catalysts such as proline and quinine-based squaramides have been successfully used in the asymmetric synthesis of dihydroisoquinolin-1(2H)-ones. nih.govnih.govclockss.org These methods can create complex, highly functionalized molecules with excellent control over stereochemistry, which is crucial for developing bioactive compounds. nih.govrsc.org

Table 2: Selected Metal-Free and Organocatalytic Methods for Isoquinolinone Synthesis

| Approach | Catalyst/Reagent | Reaction Type | Key Features |

|---|---|---|---|

| Hypervalent Iodine Chemistry | Phenyliodine diacetate (PIDA) | Intramolecular C–H/N–H functionalization | Metal-free, rapid reaction times, broad substrate scope. rsc.org |

| Iodine-Promoted Synthesis | Molecular Iodine (I2) | Oxidative C-H Sulfenylation | Metal- and solvent-free conditions, regioselective. researchgate.net |

| Organocatalysis | Quinine-based squaramide | Aza-Henry–Hemiaminalization–Oxidation | Asymmetric synthesis, creates multiple stereocenters in one pot. nih.govnih.gov |

| Organocatalysis | Proline | Mannich and Michael reactions | Enantioselective synthesis of β-amino carbonyl compounds and related structures. clockss.org |

Exploration of Biological and Medicinal Chemistry Applications

The isoquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules and therapeutic agents. nih.gov The introduction of a fluorine atom, as in this compound, is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. researchgate.net

Derivatives of isoquinolin-1(2H)-one are investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.gov The 6-aminoisoquinolin-1(2H)-one structure, a close analogue, is a building block for developing novel therapeutics targeting cancer and neurological disorders. chemimpex.com By modifying the isoquinolinone core, researchers can create libraries of compounds for screening against various biological targets. The 6-fluoro substitution provides a strategic position for creating analogues with potentially improved drug-like characteristics.

The fluorine atom in this compound is ideally suited for radiolabeling with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F). nih.gov This allows the synthesis of ¹⁸F-labeled analogues for use as radiotracers in Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful, non-invasive imaging technique that enables the visualization and quantification of biological processes in vivo. nih.gov By incorporating ¹⁸F, researchers can track the distribution, metabolism, and target engagement of the this compound scaffold within a living organism. nih.govyoutube.com This technique is invaluable in drug discovery for understanding pharmacokinetics and confirming whether a drug candidate reaches its intended target in the body. nih.gov

Table 3: Common Positron-Emitting Radionuclides for PET Imaging

| Radionuclide | Half-life (minutes) | Key Applications |

|---|---|---|

| Fluorine-18 (¹⁸F) | 109.8 | Oncology (¹⁸F-FDG), neurology, cardiology; widely used due to favorable half-life. nih.gov |

| Carbon-11 (¹¹C) | 20.4 | Neuroreceptor imaging, metabolic studies; allows for multiple scans in one day. biomedres.us |

| Nitrogen-13 (¹³N) | 9.97 | Myocardial perfusion imaging. biomedres.us |

| Oxygen-15 (¹⁵O) | 2.04 | Measurement of blood flow and oxygen metabolism. biomedres.us |

| Gallium-68 (⁶⁸Ga) | 67.7 | Imaging of neuroendocrine tumors and prostate cancer (PSMA). biomedres.us |

The isoquinolinone and related quinolinone structures have been identified as effective enzyme inhibitors for various targets. nih.govnih.gov For example, derivatives have shown inhibitory activity against α-glucosidase, relevant for diabetes, and steroid 5α-reductases. nih.govnih.gov

Calpains, a family of calcium-dependent cysteine proteases, are another important therapeutic target. scbt.com Overactivation of calpains is implicated in neurodegenerative conditions like Alzheimer's disease. nih.gov The development of selective calpain inhibitors is an active area of research. nih.govnih.gov While specific studies on this compound as a calpain inhibitor are not detailed, its structural features make it a plausible candidate for derivatization and screening. The scaffold could be modified to interact with the active site of enzymes like calpain, potentially leading to new therapeutic agents.

Table 4: Examples of Calpain Inhibitors and their Characteristics

| Inhibitor | Type | Mechanism of Action |

|---|---|---|

| Calpeptin | Peptide aldehyde | Selective, reversible inhibitor that binds to the active site. scbt.com |

| ALLM | Peptide aldehyde | Potent inhibitor that forms a stable complex with the enzyme, blocking substrate recognition. scbt.com |

| PD150606 | Non-peptide | Non-competitive inhibitor that engages the active site, hindering substrate recognition. scbt.com |

| Leupeptin | Peptide aldehyde | Reversible, competitive inhibitor of the enzyme's active site. scbt.com |

Materials Science Applications of Fluorinated Isoquinolinones

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, making fluorinated compounds highly valuable in materials science. nbinno.comijournals.cn Fluorinated isoquinolinones, including this compound, are being explored for their potential in creating advanced materials with superior performance characteristics. The strong carbon-fluorine bond and the high electronegativity of fluorine impart enhanced thermal stability, chemical resistance, and unique electronic profiles. nbinno.comresearchgate.netqualitas1998.net

These properties make fluorinated organic compounds suitable for a range of high-performance applications. nbinno.com For instance, their stability and tunable electronic properties are advantageous for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nbinno.com The hydrophobicity and low surface energy conferred by fluorination are desirable for creating advanced coatings and lubricants, particularly for the aerospace and automotive industries. nbinno.comqualitas1998.net While direct applications of this compound are still emerging, its structural motif is a key building block for polymers and functional materials where durability and specific electronic behaviors are paramount.

Table 1: Properties Conferred by Fluorination and Potential Material Applications

| Property Enhanced by Fluorination | Potential Application for Fluorinated Isoquinolinones |

|---|---|

| Thermal & Oxidative Stability | High-performance polymers, advanced coatings |

| Chemical Resistance | Durable materials for harsh environments |

| Hydrophobicity & Lipophobicity | Low-friction surfaces, protective coatings |

| Tunable Electronic Properties | Organic electronics (OLEDs), semiconductors |

| Weak Intermolecular Interactions | Specialty lubricants, functional membranes |

Future Research Avenues and Challenges

Despite the promise of this compound, its full potential is yet to be unlocked. Future research is focused on overcoming synthetic challenges and expanding the molecular diversity of its derivatives.

A primary challenge and a significant area of research is the selective functionalization of carbon-hydrogen (C-H) bonds on the isoquinolinone core. researchgate.net Direct C-H activation is a powerful, atom-economical strategy for creating complex molecules from simple precursors without the need for pre-functionalization. acs.orgnih.gov For this compound, selectively activating a specific C-H bond to introduce new functional groups is difficult due to the presence of multiple potential reaction sites. nih.gov

Recent advancements have focused on transition-metal-catalyzed reactions to direct the functionalization to specific positions, such as the C4 position of the isoquinolinone ring. researchgate.netacs.org However, achieving high regioselectivity remains a formidable challenge. researchgate.netnih.gov Future work will likely focus on developing novel catalytic systems (e.g., using rhodium, palladium, or copper) that can distinguish between the various C-H bonds on the fluorinated ring system, enabling the precise installation of aryl, alkyl, or other valuable moieties. researchgate.netnih.govacs.org Overcoming this hurdle is critical for the late-stage modification of complex molecules and the rapid generation of diverse compound libraries for screening in material and other applications. researchgate.net

The introduction of fluoroalkyl groups (e.g., -CF3, -CF2H) can dramatically influence a molecule's properties. sigmaaldrich.com Consequently, the development of new and efficient fluoroalkylation reagents is a major research thrust. alfa-chemistry.comfluoropharm.com While classic reagents exist, there is a growing demand for reagents that are more stable, easier to handle, and capable of participating in a wider range of chemical transformations. google.comsioc.ac.cn

Research is exploring innovative reagents such as hypervalent iodine compounds and fluoroalkyl sulfone derivatives, which can introduce fluoroalkyl groups under milder conditions. sigmaaldrich.comfluoropharm.com For a substrate like this compound, the challenge lies in developing methods, such as cobalt-catalyzed C-H activation, to directly append these fluoroalkyl chains onto the heterocyclic core with high efficiency and selectivity. researchgate.net The creation of a diverse toolkit of fluoroalkylation reagents will expand the chemical space accessible from this compound, allowing for fine-tuning of its material properties. sigmaaldrich.com

Table 2: Emerging Classes of Fluoroalkylation Reagents

| Reagent Class | Example | Key Advantage |

|---|---|---|

| Hypervalent Iodine Reagents | Togni reagents | Bench-stable, versatile reactivity |

| Sulfur-based Reagents | Fluoroalkyl sulfones | Easy to handle, suitable for radical reactions |

| Sulfonium Salts | Umemoto reagents | Powerful electrophilic sources |

| Metal-Fluoroalkyl Complexes | (Phen)CuCF3 | Used in cross-coupling reactions |

Introducing chirality into fluorinated molecules opens up new dimensions for their application, particularly in creating materials with specific optical properties. Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a key enabling technology in this area. acs.org However, the asymmetric synthesis of molecules containing fluorine-substituted stereocenters remains a significant synthetic challenge. nih.gov

For this compound, future research in asymmetric catalysis could focus on two main areas:

Asymmetric synthesis of the core structure: Developing catalytic methods to produce enantiomerically pure derivatives of the isoquinolinone skeleton itself.

Asymmetric functionalization: Using chiral catalysts to control the stereochemistry of reactions that add new groups to the existing this compound scaffold. researchgate.netuni-stuttgart.de

Progress in this field involves designing sophisticated organocatalysts or transition-metal complexes that can effectively control the stereochemical outcome of fluorination or other bond-forming reactions. nih.govnih.gov Expanding the scope of asymmetric catalysis will be crucial for accessing novel, structurally complex, and chirally pure materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-fluoroisoquinolin-1(2H)-one, and how do they influence its solubility and reactivity in organic synthesis?

- Answer : The compound has a molecular formula of C₉H₈FNO , an average mass of 165.167 g/mol , and a monoisotopic mass of 165.058992 g/mol . Its fluorine substitution at the 6-position introduces electronegativity, reducing solubility in nonpolar solvents and increasing reactivity in nucleophilic aromatic substitution. The lactam (carbonyl) group enhances hydrogen-bonding potential, which impacts crystallization and interactions with biological targets. Solubility can be experimentally determined using HPLC or spectrophotometric methods in solvents like DMSO or methanol.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : A validated route involves cyclization of fluorinated precursors, such as 6-fluoro-3,4-dihydroisoquinoline intermediates, followed by oxidation to the lactam. Key parameters include temperature control (e.g., 80–100°C for cyclization) and the use of catalysts like Pd/C or oxidizing agents (e.g., KMnO₄) . Alternative methods may involve Friedel-Crafts acylation or fluorination via Balz-Schiemann reactions. Purity (>97%) is confirmed via NMR, LC-MS, and elemental analysis .

Advanced Research Questions

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in enzyme inhibition studies?

- Answer : SAR studies require systematic modifications:

- Fluorine position : Compare 6-fluoro vs. 7-fluoro analogs to assess steric/electronic effects.

- Ring saturation : Evaluate dihydro vs. fully aromatic derivatives for conformational flexibility.

- Substituent diversity : Introduce methyl, hydroxyl, or sulfonyl groups at the 3- or 4-positions to modulate binding affinity.

Computational tools (e.g., molecular docking) predict interactions with target enzymes, such as proteases, by modeling the lactam’s hydrogen-bonding with catalytic residues .

Q. What in vitro assays are suitable for evaluating the inhibitory activity of this compound derivatives against viral proteases?

- Answer : Use fluorogenic substrate-based assays (e.g., DENV or WNV NS2B/NS3 proteases) to measure IC₅₀ values. For example:

- Incubate compounds with recombinant protease and a peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).

- Monitor fluorescence (ex: 380 nm, em: 460 nm) over time to calculate inhibition kinetics.

Competitive inhibition can be confirmed via Lineweaver-Burk plots .

Q. What crystallographic techniques are used to determine hydrogen bonding and C—H···π interactions in this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) resolves intermolecular interactions. For example:

- Crystal system : Monoclinic (C2/c) with unit cell parameters a = 21.350 Å, b = 11.067 Å, c = 21.064 Å, β = 100.227° .

- Hydrogen bonds : O–H···O and N–H···O interactions stabilize the lattice.

- C—H···π interactions : Aromatic protons engage with adjacent π-systems, analyzed using software like SHELXTL .

Q. How can molecular modeling guide the optimization of this compound derivatives for drug development?

- Answer :

- Docking studies : Align derivatives into the active site (e.g., viral protease) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM).

- Pharmacophore mapping : Identify critical features (e.g., lactam oxygen for H-bonding, fluorine for hydrophobic contacts) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.